Genotype 3a Replicon Potency Comparison
In a comprehensive comparative replicon panel, Neceprevir (Deldeprevir/ACH-2684) demonstrates EC₅₀ values of 1,572 nM against genotype 3a (isolate S52) and 956 nM against genotype 3a (isolate 452), compared to 78 nM and 75 nM respectively for grazoprevir (MK-5172). While less potent than grazoprevir on genotype 3a, Neceprevir is substantially more potent than first-generation comparators: telaprevir yields EC₅₀ values of 3,368–4,227 nM, boceprevir 1,175–1,219 nM, simeprevir 1,956–3,350 nM, asunaprevir 3,715–3,839 nM, and vaniprevir 2,030–2,158 nM on the same genotype 3a isolates. This places Neceprevir as the second most potent inhibitor in this nine-compound panel for genotype 3a, trailing only grazoprevir [1].
| Evidence Dimension | Replicon EC₅₀ against HCV genotype 3a (isolate S52) |
|---|---|
| Target Compound Data | 1,572 nM (95% CI: 1,380–1,790) |
| Comparator Or Baseline | Grazoprevir: 78 nM; Telaprevir: 3,368 nM; Boceprevir: 1,219 nM; Simeprevir: 1,956 nM; Asunaprevir: 3,715 nM; Vaniprevir: 2,030 nM |
| Quantified Difference | 20.2-fold less potent than grazoprevir; 2.1-fold more potent than boceprevir; ~2.4-fold more potent than simeprevir |
| Conditions | HCV replicon assay; genotype 3a isolate S52; mean EC₅₀ from concentration-response assays |
Why This Matters
For researchers requiring an NS3/4A protease inhibitor with intermediate genotype 3a potency — stronger than first-generation agents but distinct from the ultra-potent grazoprevir — Neceprevir provides a quantitatively defined alternative for studying structure-activity relationships and resistance emergence under moderate selective pressure.
- [1] Ng, T.I., et al. (2015). In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Grazoprevir. Antimicrobial Agents and Chemotherapy, 59(12), 7317–7325. Table 1. View Source
